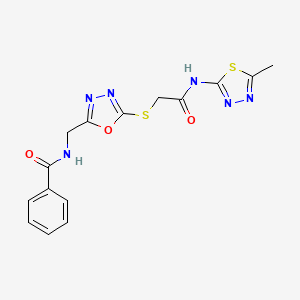
3-Fluoro-6-methoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6-methoxypyridazine is a chemical compound with the molecular formula C5H5FN2O . It is a derivative of pyridazine, which is a heterocyclic compound with a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves methoxylation reactions . For instance, methoxylation of 3,4,6-trichloropyridazine with sodium methoxide has been investigated in detail . Dimethoxylation of this compound afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 5 and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazine ring substituted with a fluorine atom at the 3rd position and a methoxy group at the 6th position . The exact 3D structure can be computed using specialized software .Aplicaciones Científicas De Investigación
1. Inhibitor of the Met Kinase Superfamily
3-Fluoro-6-methoxypyridazine has been utilized in the development of selective inhibitors for the Met kinase superfamily. Research indicates that certain analogs of this compound exhibit strong tumor stasis in certain gastric carcinoma models and have advanced into clinical trials due to their effectiveness and favorable pharmacokinetic profiles (Schroeder et al., 2009).
2. Quinolone Antibacterials
This compound plays a role in the development of fluoroquinolones, a class of antibacterials. Structural variations of this compound in fluoroquinolones have been shown to influence their antibacterial efficacy and side-effect profiles. The positioning of substituents like halogens or methoxy groups on the quinolone nucleus significantly impacts the antimicrobial potency and toxicity of these drugs (Domagala, 1994).
3. Antitumor Agents
This compound derivatives have been studied for their potential as antitumor agents. Alterations at certain positions of this compound's structure have led to the synthesis of compounds with moderate cytotoxic activity against various tumor cell lines. These studies focus on exploring the structure-activity relationships of these compounds to optimize their antitumor efficacy (Tomita et al., 2002).
4. Phototoxicity Reduction in Fluoroquinolones
Modifications involving this compound have been shown to reduce the phototoxicity of certain fluoroquinolone antibacterial agents. This is particularly relevant for derivatives that are irradiated with UV light, highlighting the importance of structural modifications in mitigating side effects of pharmaceutical compounds (Marutani et al., 1993).
Mecanismo De Acción
Mode of Action
Many pyridazine derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Pyridazine derivatives can affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among different pyridazine derivatives .
Result of Action
The effects of pyridazine derivatives can vary widely depending on their specific structures and targets .
Action Environment
These factors can include pH, temperature, presence of other chemicals, and more .
Safety and Hazards
Direcciones Futuras
The future directions for research on 3-Fluoro-6-methoxypyridazine could involve further investigation into its synthesis, reactivity, and potential applications. As of now, it is primarily used for research and development purposes . Further studies could also explore its physical and chemical properties in more detail .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a molecular weight of 128.11
Molecular Mechanism
It is crucial to describe how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-fluoro-6-methoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJOYRAZBSRCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2717354.png)

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)



![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)



![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2717372.png)
